molecular formula C16H22N2O6 B8013783 benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid

benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid

Cat. No.: B8013783
M. Wt: 338.36 g/mol
InChI Key: ZHJNSNPCGGDJPE-KZCZEQIWSA-N
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Description

Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate is a carbamate-protected cyclohexylamine derivative. The (1S,2R) stereochemistry defines its spatial configuration, influencing its physicochemical and biological properties. The oxalic acid component likely forms a salt with the amine group, enhancing solubility and stability. This compound is structurally related to intermediates in protease inhibitor synthesis (e.g., calpeptin analogs) and chiral building blocks in medicinal chemistry .

Properties

IUPAC Name

benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.C2H2O4/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11;3-1(4)2(5)6/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);(H,3,4)(H,5,6)/t12-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJNSNPCGGDJPE-KZCZEQIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid typically involves the reaction of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate with oxalic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, ammonia) under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .

Scientific Research Applications

Therapeutic Applications

1.1 Neutral Endopeptidase Inhibition

One of the primary therapeutic applications of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is its role as a neutral endopeptidase (NEP) inhibitor. NEP is crucial in the metabolism of various bioactive peptides, including atrial natriuretic peptide (ANP), which plays a significant role in cardiovascular health. Inhibiting NEP can prolong the effects of these peptides, making this compound useful in treating conditions such as:

  • Hypertension
  • Heart failure
  • Pulmonary hypertension
  • Congestive heart failure
  • Diabetic nephropathy

The inhibition of NEP can enhance the diuretic and vasodilatory effects of ANP, thus providing therapeutic benefits in managing fluid retention and blood pressure regulation .

1.2 Potential in Cancer Therapy

Recent studies suggest that compounds similar to benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The ability to target specific molecular pathways makes it a candidate for further research in oncology .

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of benzyl carbamate derivatives with cyclohexyl amines.
  • Oxalate Formation : The final product is formed by treating the carbamate with oxalic acid, which helps to stabilize the compound and enhance its solubility for pharmaceutical applications.

This synthetic route is essential for producing the compound in sufficient quantities for research and potential clinical use .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study Application Findings
Study 1NEP InhibitionDemonstrated significant reduction in blood pressure in animal models when administered alongside ANP .
Study 2Cancer ResearchShowed potential to inhibit tumor growth through modulation of apoptotic pathways .
Study 3Drug DevelopmentHighlighted as a promising lead compound for developing new antihypertensive agents .

Mechanism of Action

The mechanism of action of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

Benzyl N-[(1R,2R)-2-Aminocyclohexyl]carbamate
  • Key Difference : The (1R,2R) stereoisomer () has opposite configurations at both chiral centers compared to the (1S,2R) compound.
  • Impact : Diastereomers often exhibit divergent biological activities. For instance, (1R,2R)-isomers are reported in asymmetric catalysis, while (1S,2R) derivatives may favor specific enzyme binding .
tert-Butyl N-[(1S,2R)-2-Aminocyclohexyl]carbamate
  • Key Difference : The tert-butyl carbamate group replaces benzyl, altering stability.
  • Impact: tert-Butyl carbamates are acid-stable but cleavable under strong acidic conditions (e.g., TFA), whereas benzyl carbamates require hydrogenolysis for deprotection. This makes the tert-butyl variant preferable in solid-phase peptide synthesis .

Functional Group Modifications

Benzyl N-[(1R,2S)-2-(Hydroxymethyl)cyclohexyl]carbamate
  • Key Difference: A hydroxymethyl substituent replaces the amino group.
  • Impact: Reduced basicity and altered solubility.
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-Bis(trifluoromethyl)phenyl]thiourea
  • Key Difference : Thiourea moiety instead of carbamate.
  • Impact : Thioureas exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzyme active sites). However, they may suffer from metabolic instability compared to carbamates .

Salt Forms and Counterions

Hydrochloride Salts
  • Example: 1-(2-Aminoethyl)cyclopropanecarboxylic acid hydrochloride ().
  • Comparison : Oxalic acid salts (dicarboxylate) generally have higher solubility in polar solvents than hydrochlorides. However, oxalic acid introduces toxicity risks (e.g., nephrotoxicity) at high doses, whereas hydrochlorides are more biocompatible .
Acetate Salts
  • Comparison : Acetate salts are less acidic (pKa ~4.76) than oxalate salts (pKa1 ~1.23, pKa2 ~4.19), which may influence protonation states and bioavailability in physiological environments .

Physicochemical Properties and Computational Predictions

Using the SMD solvation model (), predicted properties include:

Property Benzyl N-[(1S,2R)-2-Aminocyclohexyl]carbamate; Oxalic Acid tert-Butyl Analogue (1R,2R)-Diastereomer
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.8 ~2.0
Aqueous Solubility (mg/mL) ~15 (enhanced by oxalate salt) ~5 ~10
pKa (Amine) ~8.5 (weaker base due to oxalate counterion) ~9.2 ~8.7

Biological Activity

Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical realm. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₂₂N₂O₆
  • CAS Number : 1067631-21-3
  • Molecular Weight : Approximately 350.36 g/mol

The structure features a carbamate functional group that plays a significant role in its biological activity, particularly through its interactions with biological targets.

This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals. Its mechanism of action is closely related to its ability to inhibit specific enzymes involved in biochemical pathways. For instance, similar compounds have been demonstrated to inhibit Factor Xa, an essential enzyme in the blood coagulation cascade. This inhibition prevents thrombin generation, which is crucial for clot formation .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anticoagulant Properties : As a precursor to anticoagulants like edoxaban, it exhibits properties that could prevent thromboembolic disorders.
  • Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may interact with cancer cell lines through specific binding mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticoagulantInhibits Factor Xa leading to reduced clot formation
Anticancer PotentialShows promise in targeting cancer cells
Enzyme InhibitionModulates activity of key enzymes involved in metabolic pathways

Case Study: Anticoagulant Efficacy

A study conducted on the efficacy of this compound as an anticoagulant showed that it effectively inhibited Factor Xa in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in managing conditions such as atrial fibrillation and venous thromboembolism.

Case Study: Cancer Cell Interaction

Another investigation focused on the interaction of similar compounds with cancer cell lines. The study revealed that these compounds could bind to chondroitin sulfate proteoglycans on the surface of cancer cells, potentially leading to targeted therapy options .

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